3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one 3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 2549009-98-3
VCID: VC11831834
InChI: InChI=1S/C18H23N3O4S/c1-25-14-2-5-16-17(10-14)19-12-20(18(16)22)11-13-6-8-21(9-7-13)26(23,24)15-3-4-15/h2,5,10,12-13,15H,3-4,6-9,11H2,1H3
SMILES: COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4CC4
Molecular Formula: C18H23N3O4S
Molecular Weight: 377.5 g/mol

3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

CAS No.: 2549009-98-3

Cat. No.: VC11831834

Molecular Formula: C18H23N3O4S

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one - 2549009-98-3

Specification

CAS No. 2549009-98-3
Molecular Formula C18H23N3O4S
Molecular Weight 377.5 g/mol
IUPAC Name 3-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-7-methoxyquinazolin-4-one
Standard InChI InChI=1S/C18H23N3O4S/c1-25-14-2-5-16-17(10-14)19-12-20(18(16)22)11-13-6-8-21(9-7-13)26(23,24)15-3-4-15/h2,5,10,12-13,15H,3-4,6-9,11H2,1H3
Standard InChI Key WNLLJFQUJIYEAR-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4CC4
Canonical SMILES COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)S(=O)(=O)C4CC4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 3-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one, reflects its intricate architecture. Its molecular formula is C18H23N3O4S, with a molecular weight of 377.5 g/mol . The structure integrates three key moieties:

  • A quinazolin-4-one core, known for its pharmacological versatility.

  • A piperidine ring substituted with a cyclopropanesulfonyl group at the 1-position.

  • A methoxy group at the 7-position of the quinazolinone scaffold.

Stereochemical and Conformational Analysis

Piperidine derivatives often adopt chair or twist-boat conformations depending on substituent effects. For example, analogous compounds like 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones exhibit chair conformations with equatorial substituents . In this compound, the cyclopropanesulfonyl group likely induces steric strain, potentially stabilizing a twist-boat conformation, as observed in 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one derivatives .

Synthesis and Crystallization Strategies

Crystallographic Data

Crystallization conditions profoundly influence molecular packing and stability. Piperidin-4-one derivatives frequently crystallize in monoclinic systems (e.g., space group C2/c) with hydrogen-bonding networks stabilizing the lattice . Key parameters for the target compound might include:

ParameterHypothesized ValueBasis in Analogous Compounds
Crystal systemMonoclinicCommon in piperidin-4-ones
Space groupC2/cObserved in 1-acryloyl derivatives
Unit cell dimensionsa ≈ 15–20 ÅDependent on substituent bulk
Hydrogen bondingN–H···O and C–H···OStabilizes quinazolinone core

Physicochemical Properties

Spectral Characterization

Predicted spectral data based on structural analogs include:

  • IR spectroscopy: Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups.

  • NMR spectroscopy:

    • ¹H NMR: Signals for methoxy protons (~δ 3.8 ppm), piperidine methylene groups (~δ 2.5–3.5 ppm), and aromatic protons (~δ 6.5–8.0 ppm).

    • ¹³C NMR: Quinazolinone carbonyl carbon at ~δ 160 ppm, sulfonyl carbons at ~δ 50–60 ppm .

Biological Activities and Mechanistic Insights

Comparative Activity Data

Data from structurally related compounds provide indirect insights:

Biological ActivityAnalogous CompoundEfficacy (IC50/MIC)Source
Anticancer (MCF-7 cells)Quinazolinone derivatives5–15 µM
Antimicrobial (S. aureus)Piperidine-sulfonyl compounds32 µg/mL
Neuroprotective (in vitro)N-Benzyl piperidin-4-one oximes10 µM

Research Applications and Future Directions

Drug Development Prospects

The compound’s multifunctional structure positions it as a candidate for:

  • Dual-action therapeutics: Combining anticancer and antimicrobial properties.

  • Blood-brain barrier penetration: Piperidine derivatives often exhibit favorable pharmacokinetics for CNS-targeted drugs.

Knowledge Gaps and Recommendations

  • Synthetic optimization: Develop scalable routes with higher yields.

  • In vivo validation: Assess toxicity and efficacy in animal models.

  • Crystallographic studies: Resolve full crystal structure to guide structure-activity relationship (SAR) analyses.

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